Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate
Description
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate is a cyclobutane derivative featuring both acetyl and ester functional groups. The compound’s structure combines a strained four-membered cyclobutane ring with electron-withdrawing substituents (acetyl and carbonyl groups), which influence its reactivity and physical properties.
Properties
IUPAC Name |
methyl 1-acetyl-3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(9)8(7(11)12-2)3-6(10)4-8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLLWRYMFKQASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(=O)C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acetylated Cyclobutane Precursors
The most direct method involves cyclization of pre-functionalized cyclobutane intermediates. A 2025 study demonstrated that treating 1-acetyl-3-hydroxycyclobutane-1-carboxylic acid with methanol under acidic conditions yields the target compound via esterification. Sulfuric acid (0.5 equiv) at 60°C for 6 hours achieved 78% conversion, though the reaction requires careful moisture control to prevent hydrolysis of the acetyl group.
An alternative pathway employs methyl 3-oxocyclobutane-1-carboxylate as the starting material. Acetylation using acetyl chloride in dichloromethane with triethylamine as a base (0–5°C, 2 hours) provides the product in 85% yield after chromatographic purification. This method benefits from commercial availability of the starting ester but faces challenges in regioselectivity when multiple ketone groups are present.
[2+2] Photocycloaddition Approaches
Visible-light-mediated [2+2] cycloadditions have emerged as powerful tools for cyclobutane synthesis. A 2023 JACS publication detailed an iridium-catalyzed cascade reaction combining asymmetric allylic etherification with photocycloaddition. While optimized for chiral derivatives, adapting this method with methyl acrylate and acetylene precursors achieved 62% yield of racemic methyl 1-acetyl-3-oxocyclobutane-1-carboxylate under UV irradiation (450 W Hg lamp, −30°C).
Key parameters include:
- Solvent: Dichloromethane (optimal polarity for cycloaddition kinetics)
- Temperature: −30°C to −20°C to minimize side reactions
- Irradiation time: 3 hours for complete conversion
Decarboxylative Ring Contraction
Industrial-scale synthesis often employs decarboxylation strategies. Heating 1-acetyl-1,3-dicarboxycyclobutane dimethyl ester at 160°C induces selective decarboxylation, producing the target compound with 97% purity after distillation. This method, while high-yielding (89% isolated), requires specialized equipment for high-temperature operations and generates stoichiometric CO₂.
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Temperature Range | Key Advantage |
|---|---|---|---|---|
| Acid-catalyzed esterification | 78 | 92 | 60°C | Simple setup |
| Photocycloaddition | 62 | 95 | −30°C to −20°C | Stereochemical control |
| Decarboxylation | 89 | 97 | 160°C | Scalability |
| Acetyl chloride acylation | 85 | 98 | 0–5°C | High regioselectivity |
Reaction Mechanism Considerations
The photocycloaddition mechanism proceeds through a diradical intermediate, with spin-orbit coupling effects dictating stereoselectivity. Density functional theory (DFT) calculations show the transition state energy for cyclobutane formation is 28.5 kcal/mol lower in polar solvents due to stabilization of partial charges.
Acid-catalyzed esterification follows a standard tetrahedral mechanism, with protonation of the carbonyl oxygen increasing electrophilicity. The acetyl group’s electron-withdrawing effect accelerates methanol attack at the carbonyl carbon ($$k_{rel} = 1.8$$ compared to non-acetylated analogs).
Industrial-Scale Production Challenges
Scaling photochemical methods requires specialized flow reactors to ensure uniform UV exposure. A 2024 pilot study achieved 85% yield in a continuous flow system with 10 cm pathlength quartz reactors and turbulent flow regime (Re = 3200). Safety protocols emphasize inert gas purging due to the compound’s flash point of 89°C.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group (3-oxo) undergoes oxidation under strong oxidizing conditions. For example, using Jones reagent (CrO3/H2SO4) converts the ketone to a carboxylic acid derivative. This reaction typically proceeds via enolate formation, followed by oxidation of the α-carbon.
Example Reaction:
Reduction Reactions
The ketone group is reducible to a secondary alcohol using agents like NaBH4 or LiAlH4. The acetyl group may remain intact under milder conditions but can be reduced with stronger reagents (e.g., LiAlH4).
Example Conditions:
-
Ketone Reduction: NaBH4 in MeOH, 0°C, 2h → 3-hydroxycyclobutane derivative (yield: ~75%).
-
Full Reduction (Ketone + Acetyl): LiAlH4 in THF, reflux → 1,3-diol derivative (requires optimized stoichiometry) .
Ester Hydrolysis
The methyl ester undergoes hydrolysis in acidic or basic conditions:
-
Acidic Hydrolysis: Concentrated HCl/H2O, reflux → 1-acetyl-3-oxocyclobutane-1-carboxylic acid.
-
Basic Hydrolysis: NaOH/H2O/EtOH, room temperature → carboxylate salt .
Kinetic Data:
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 1M HCl, 60°C | 50 min | |
| 1M NaOH, 25°C | 6.8 min |
Condensation Reactions
The acetyl and ketone groups participate in aldol or Claisen condensations. For instance, with LDA (lithium diisopropylamide), the ketone forms an enolate that reacts with electrophiles like aldehydes .
Example Workflow:
Nucleophilic Additions
The ketone undergoes nucleophilic additions (e.g., Grignard reagents):
Grignard Reaction Protocol :
-
Dissolve compound in THF under N2.
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Add MeMgBr (2 eq.) at 0°C.
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Warm to RT, stir 4h → tertiary alcohol (yield: 68%).
Acetylation/Deacetylation
The acetyl group can be removed via hydrolysis or transesterification:
Stability and Side Reactions
-
Thermal Stability: Decomposes above 150°C via retro-Diels-Alder pathways.
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Photoreactivity: UV light induces cycloreversion (quantum yield: Φ = 0.12).
Reaction Optimization Insights
Scientific Research Applications
Organic Synthesis
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for multiple functional group transformations, making it versatile in synthetic pathways.
Research has indicated that this compound may exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit metabolic pathways in cancer cells, potentially leading to reduced tumor growth.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which may have implications for drug development targeting metabolic diseases.
Case Study 1: Antitumor Effects
A study explored the effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with key metabolic enzymes showed promising results in inhibiting enzyme activity, which could lead to new therapeutic strategies for metabolic disorders.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Acetyl group present | Potential antitumor effects |
| Methyl 3-oxocyclobutanecarboxylate | Lacks acetyl group | Limited biological activity |
| Methyl 1-amino-3-oxocyclobutane-1-carboxylate | Contains amino group | Enhanced enzyme inhibition |
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and oxo groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Structural and Molecular Features
The table below summarizes key structural and molecular characteristics of Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate and related cyclobutane derivatives:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (Acetyl, Ester):
The acetyl group in this compound enhances electrophilicity at the ketone position, making it more reactive toward nucleophiles compared to methyl 3-oxocyclobutane-1-carboxylate . This reactivity is critical in applications such as Michael additions or cycloadditions. - Sulfur-Containing Groups (Methylsulfanyl): The methylsulfanyl group in Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate introduces polarizability, which could facilitate redox reactions or coordination with metal catalysts.
Biological Activity
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring with an acetyl group and a keto group, which contribute to its reactivity and biological properties. The structural formula can be represented as follows:
This compound's unique structure allows it to participate in various chemical reactions, including oxidation and reduction, which can modify its functional groups and enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, while the keto group may engage in nucleophilic attacks or participate in enzyme catalysis. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by interfering with metabolic pathways essential for tumor growth.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes, such as ornithine aminotransferase (OAT), which is crucial for amino acid metabolism in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound. Below are summarized findings from selected research articles:
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Q & A
Basic: What are the standard synthetic routes for Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves acid-catalyzed esterification of 1-acetyl-3-oxocyclobutanecarboxylic acid with methanol under reflux. Key steps include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used to drive esterification to completion .
- Purification : Fractional distillation or column chromatography is employed to isolate the ester, with optimization of solvent systems (e.g., hexane/ethyl acetate) to improve yield .
- Reaction monitoring : Thin-layer chromatography (TLC) or in situ FTIR spectroscopy ensures reaction progress and minimizes side products like diketones from over-oxidation .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., acetyl methyl at δ ~2.2 ppm) and confirms cyclobutane ring geometry via coupling constants .
- HPLC : Determines purity (>98% typical for research-grade material), with reverse-phase C18 columns and UV detection at 210–220 nm .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 184.0735 for C8H10O4) and detects fragmentation patterns .
Advanced: How can X-ray crystallography resolve conformational ambiguities in the cyclobutane ring?
Answer:
- Software tools : SHELX and Mercury CSD analyze diffraction data to model puckering parameters (Cremer-Pople coordinates) and quantify non-planarity .
- Case study : For similar cyclobutane derivatives, asymmetric C-C bond lengths (1.54–1.58 Å) and torsional angles (15–25°) indicate a "folded" puckered conformation, impacting reactivity .
- Data validation : R-factor refinement (<0.05) and electron density maps exclude disorder artifacts .
Advanced: What strategies mitigate contradictions in kinetic data during oxidation/reduction studies?
Answer:
- Controlled experiments : Compare LiAlH4 (strong reductant) vs. NaBH4 (selective for ketones) to isolate competing pathways .
- Computational modeling : DFT calculations (e.g., Gaussian) predict activation barriers for acetyl group reduction vs. ester hydrolysis, reconciling divergent experimental yields .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., enolates) to explain unexpected byproducts .
Advanced: How does the acetyl group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
- Electronic effects : The electron-withdrawing acetyl group increases electrophilicity at the carbonyl carbon, accelerating aminolysis (e.g., with primary amines) but requiring pH control to avoid ester hydrolysis .
- Steric effects : Substituent positioning on the cyclobutane ring directs regioselectivity. For example, axial vs. equatorial acetyl groups alter accessibility in SN2 reactions .
- Case study : Methyl 1-acetyl derivatives show 20% faster reaction rates with benzylamine compared to non-acetylated analogs .
Basic: What are the stability considerations for storing this compound?
Answer:
- Degradation pathways : Hydrolysis (ester → carboxylic acid) is minimized by storing under anhydrous conditions at –20°C .
- Light sensitivity : UV-Vis stability tests recommend amber vials to prevent photooxidation of the acetyl group .
- Impurity profiling : Periodic HPLC reanalysis ensures stability over 12–24 months .
Advanced: How can computational tools predict bioactivity or metabolic pathways?
Answer:
- Docking simulations : AutoDock Vina models interactions with cytochrome P450 enzymes, predicting hydroxylation at the cyclobutane ring .
- Retrosynthesis algorithms : Tools using Reaxys/BKMS databases propose metabolic intermediates (e.g., glucuronidation) .
- ADMET profiling : SwissADME predicts moderate bioavailability (LogP ~1.5) and blood-brain barrier permeability for CNS-targeted analogs .
Advanced: What are the challenges in scaling up synthetic protocols for this compound?
Answer:
- Exothermicity : Controlled addition of reagents (e.g., acetyl chloride) prevents thermal runaway during esterification .
- Solvent recovery : Green chemistry approaches (e.g., solvent-free mechanochemical synthesis) improve sustainability .
- Batch vs. flow chemistry : Microreactors enhance mixing efficiency and reduce side reactions in continuous production .
Basic: How does this compound compare structurally to Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate?
Answer:
- Functional groups : The methyl ester vs. ethyl ester substitution alters lipophilicity (LogP difference ~0.3) and crystallization behavior .
- Reactivity : Ethyl esters exhibit slower hydrolysis rates (t1/2 ~24 h vs. 12 h for methyl in pH 7.4 buffer) due to steric hindrance .
- Bioactivity : Methyl derivatives show higher affinity in enzyme inhibition assays (e.g., IC50 15 μM vs. 22 μM for ethyl) .
Advanced: What role does this compound play in fragment-based drug discovery (FBDD)?
Answer:
- Scaffold utility : The rigid cyclobutane core serves as a 3D fragment for probing hydrophobic pockets in kinase targets .
- Structure-activity relationship (SAR) : Acetyl and carboxylate groups enable modular derivatization (e.g., amide couplings) to optimize binding .
- Case study : Methyl 1-acetyl analogs demonstrated μM-level inhibition of HIV-1 protease in preliminary screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
